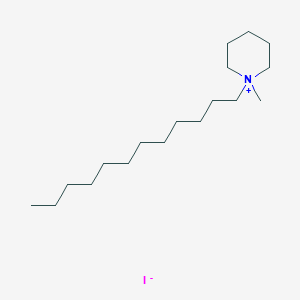
1-Dodecyl-1-methylpiperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-1-methylpiperidin-1-ium iodide is a chemical compound belonging to the class of ionic liquids. These are salts in the liquid state, typically composed of organic cations and inorganic or organic anions. The compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents .
Preparation Methods
The synthesis of 1-Dodecyl-1-methylpiperidin-1-ium iodide typically involves a two-step process. The first step is the quaternization of 1-methylpiperidine with dodecyl bromide to form 1-dodecyl-1-methylpiperidinium bromide. This intermediate is then reacted with sodium iodide to exchange the bromide ion with an iodide ion, yielding the final product .
Reaction Conditions:
Step 1: Quaternization
Step 2: Ion Exchange
Chemical Reactions Analysis
1-Dodecyl-1-methylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions:
Substitution: Sodium halides, potassium thiocyanate
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products:
- Substituted piperidinium salts
- Oxidized or reduced derivatives
- Metal complexes
Scientific Research Applications
1-Dodecyl-1-methylpiperidin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors.
Mechanism of Action
The mechanism of action of 1-Dodecyl-1-methylpiperidin-1-ium iodide is primarily based on its ionic nature. The compound can disrupt cell membranes in microbial organisms, leading to cell lysis and death. In chemical reactions, its ionic nature facilitates the dissolution of various substrates and enhances reaction rates by stabilizing transition states .
Comparison with Similar Compounds
1-Dodecyl-1-methylpiperidin-1-ium iodide can be compared with other similar ionic liquids, such as:
1-Ethyl-1-methylpiperidin-1-ium iodide: Similar structure but with a shorter alkyl chain, leading to different solubility and thermal properties.
1-Dodecyl-1-methylpyrrolidinium iodide: Similar alkyl chain length but different ring structure, affecting its chemical reactivity and applications.
Uniqueness:
Properties
CAS No. |
6288-75-1 |
|---|---|
Molecular Formula |
C18H38IN |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-dodecyl-1-methylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C18H38N.HI/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)17-14-12-15-18-19;/h3-18H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
UZMYSNKMBRWDNY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1(CCCCC1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


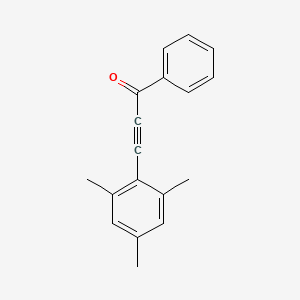

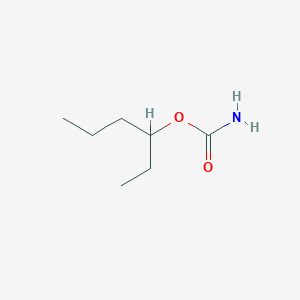
![(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14724908.png)


![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
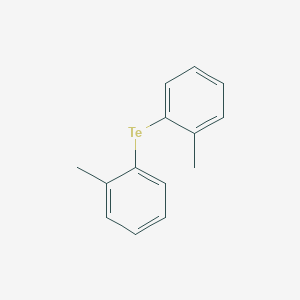

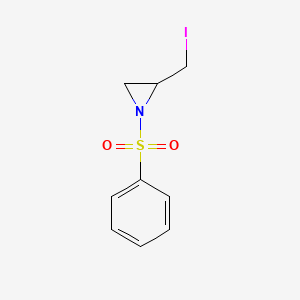
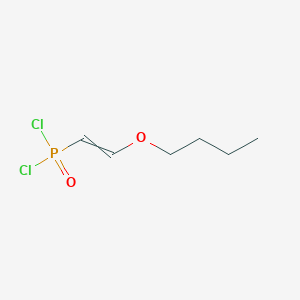
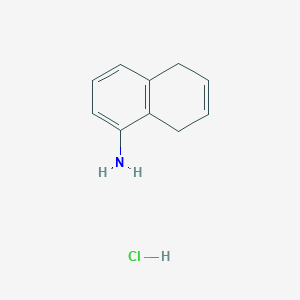
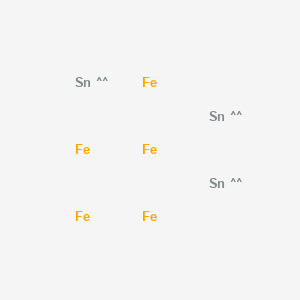
![1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one](/img/structure/B14724956.png)
